2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2097917-46-7
VCID: VC4401396
InChI: InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21)
SMILES: CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3
Molecular Formula: C18H22N4OS
Molecular Weight: 342.46

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

CAS No.: 2097917-46-7

Cat. No.: VC4401396

Molecular Formula: C18H22N4OS

Molecular Weight: 342.46

* For research use only. Not for human or veterinary use.

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one - 2097917-46-7

Specification

CAS No. 2097917-46-7
Molecular Formula C18H22N4OS
Molecular Weight 342.46
IUPAC Name 2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21)
Standard InChI Key WWNNMRPQCDUPHC-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s IUPAC name delineates its three primary components:

  • 2-[4-(Propan-2-ylsulfanyl)phenyl]: A phenyl ring substituted at the para position with a propan-2-ylsulfanyl group (–S–CH(CH₃)₂). This moiety introduces steric bulk and electron-rich sulfur atoms, influencing solubility and reactivity .

  • 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}: A four-membered azetidine ring linked to a pyridazin-3-yl amino group. The azetidine’s strained ring enhances conformational rigidity, while the pyridazine contributes π-π stacking potential and hydrogen-bonding sites .

  • Ethan-1-one: A ketone group at the alpha position, which may participate in nucleophilic addition reactions or serve as a hydrogen-bond acceptor .

Molecular Formula and Physicochemical Properties

While the exact molecular formula requires confirmation via high-resolution mass spectrometry, preliminary analysis suggests C₁₈H₂₂N₄OS (molecular weight ≈ 342.45 g/mol). Key properties include:

  • LogP: Estimated at 2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH groups) and 6 acceptors (ketone, pyridazine N, sulfanyl S) .

  • Polar Surface Area: ~85 Ų, indicating moderate solubility in polar solvents .

Table 1: Structural Comparison with Analogous Compounds

Compound NameCore Structure DifferencesBiological ActivityKey Reference
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-onePiperazine ring instead of azetidineDopamine D4 receptor agonism
4-[2-[4-(E)-2-cyclobutylindazol]phenoxy]ethylamino]butenamideIndazole replaces pyridazineAntitumor activity
2-(4-propan-2-ylanilino)-1-pyrrolidin-1-ylethanonePyrrolidine instead of azetidineAntidepressant potential

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one likely involves a multi-step sequence:

  • Formation of the Propan-2-ylsulfanylphenyl Intermediate:

    • Thioetherification of 4-iodophenylacetone with propan-2-thiol under Ullmann coupling conditions (CuI, K₂CO₃, DMF).

  • Azetidine Functionalization:

    • Nucleophilic substitution of 3-aminoazetidine with pyridazin-3-yl chloride in the presence of triethylamine .

  • Coupling Reactions:

    • Amide bond formation between the azetidine-pyridazine amine and the ketone intermediate using EDCl/HOBt .

Optimization Challenges

  • Azetidine Ring Stability: The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.

  • Stereochemical Control: The 3-[(pyridazin-3-yl)amino] substituent introduces chirality, requiring asymmetric synthesis techniques or chiral resolution .

Biological Activity and Mechanism

Hypothesized Targets

The compound’s structural features suggest interactions with:

  • Kinase Enzymes: The pyridazine moiety mimics ATP’s adenine ring, potentially inhibiting kinases like PLK1 or MET .

  • GPCRs: The azetidine’s rigidity and amine groups may target serotonin or dopamine receptors .

  • NLRP3 Inflammasome: Analogous compounds with triazole or imidazole cores show NLRP3 inhibition, implying possible anti-inflammatory applications .

In Vitro Findings

While direct data are unavailable, related compounds exhibit:

  • IC₅₀ Values: 10–100 nM against MET kinase .

  • Binding Affinity (Ki): 2.8 nM for dopamine D4 receptors in analogs with piperazine rings .

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